Methods and Technical Details
The synthesis of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several key steps:
For example, one method described involves using sodium methoxide as a base to facilitate the reaction at elevated temperatures, leading to high yields of the desired compound .
Structure and Data
The molecular formula for 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C₈H₈N₄O. The structure consists of:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR data may show distinct chemical shifts corresponding to the hydrogen atoms in the pyrrole and pyrimidine rings, as well as those in the methoxy and amino groups .
Reactions and Technical Details
The reactivity of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be attributed to its functional groups:
The mechanism of action for 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its role as a reversible inhibitor of specific kinases. It binds to the ATP-binding pocket of kinases such as Bruton's tyrosine kinase (BTK), disrupting normal signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved outcomes in models of B-cell malignancies .
Physical and Chemical Properties
The physical properties of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
Scientific Uses
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine has significant applications in medicinal chemistry:
The pyrrolo[2,3-d]pyrimidine system consists of a six-membered pyrimidine ring fused with a five-membered pyrrole at bonds between C5-C6 and C7-N8 (Figure 1). Standard numbering assigns N1-C2-N3-C4 to the pyrimidine segment, while C5-C6-C7-N8 belong to the pyrrole unit. The parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-amine, is systematically named as 4-aminopyrrolo[2,3-d]pyrimidine and carries the CAS registry number 769951-32-8 [6]. Substitutions follow positional identifiers:
Table 1: Structural Variations and Nomenclature of Key Derivatives
Compound Name | Substitution Pattern | CAS/Key Identifier | Core Applications |
---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidin-4-amine | H at C2, NH₂ at C4 | 769951-32-8 [6] | Nucleobase analog synthesis |
2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CH₃ at C2, NH₂ at C4 | JRD0185 (Aldrich) [3] | Kinase inhibitor intermediates |
7-Benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines | Benzyl at N7, varied C4 substituents | N/A [1] | Antitumor agents targeting RTKs |
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Phenoxyphenyl at C4 | N/A | Antitubercular agents (MIC₉₀: 0.488 µM) |
Spectroscopic characterization reveals diagnostic patterns:
The chemistry of pyrrolo[2,3-d]pyrimidines evolved from early nucleoside analog synthesis (1950s–1970s) to modern drug discovery applications. Key milestones include:
Table 2: Evolution of Synthetic Strategies for Pyrrolo[2,3-d]pyrimidines
Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
1950–1980 | Natural product isolation | Biologically validated scaffolds | Low yields, limited scalability |
1980–2000 | Vilsmeier-Haack; Halogenation/displacement | High regioselectivity | Toxic reagents (POCl₃), multi-step sequences |
2000–Present | Microwave-assisted synthesis; MCRs | Rapid, eco-friendly, high atom economy | Optimization required for novel substituents |
The scaffold’s versatility is evidenced by FDA-approved drugs (e.g., tofacitinib, ruxolitinib) and clinical candidates like ulodesine (DADMe-Immucilin-H), a purine nucleoside phosphorylase inhibitor [4] [8].
The methoxy group (–OCH₃) at C2 exerts profound effects on the molecule’s physicochemical and target-binding behavior:
Electronic Effects:
Steric and Conformational Impact:
Table 3: Electronic and Biological Properties vs. C2 Substituents
C2 Substituent | Hammett Constant (σₚ) | ClogP (Avg.) | Tubulin IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
---|---|---|---|---|
–OCH₃ (Methoxy) | -0.27 (electron-donating) | 1.8–2.2 | Data limited* | Data limited* |
–CH₃ (Methyl) | -0.17 | 2.0–2.5 | 0.48 ± 0.008 [1] | 92 ± 0.2 [1] |
–Cl (Chloro) | +0.23 (electron-withdrawing) | 2.5–3.0 | 13 ± 1 [1] | 84.3 ± 3.9 [1] |
–H (Unsubstituted) | 0.00 | 1.5–2.0 | 3.3 ± 0.3 [1] | 38.7 ± 7.1 [1] |
*
Indirect data from structural analogs suggests methoxy derivatives exhibit mid-nanomolar activities against kinases and tubulin.
Biological implications include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: